Cas no 1351569-70-4 (tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate)

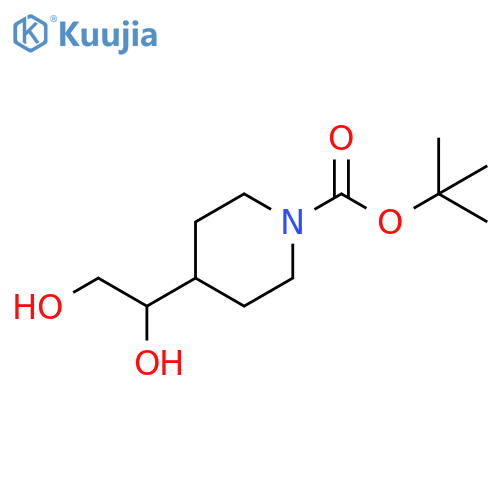

1351569-70-4 structure

商品名:tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 4-(1,2-dihydroxyethyl)-, 1,1-dimethylethyl ester

- 1351569-70-4

- SCHEMBL1693087

- EN300-1272364

-

- インチ: 1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(5-7-13)10(15)8-14/h9-10,14-15H,4-8H2,1-3H3

- InChIKey: XBRNVLVBOVOMLS-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(C(O)CO)CC1

計算された属性

- せいみつぶんしりょう: 245.16270821g/mol

- どういたいしつりょう: 245.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 密度みつど: 1.139±0.06 g/cm3(Predicted)

- ふってん: 382.3±12.0 °C(Predicted)

- 酸性度係数(pKa): 14.20±0.20(Predicted)

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1272364-0.1g |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95% | 0.1g |

$257.0 | 2023-05-25 | |

| Enamine | EN300-1272364-2.5g |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95% | 2.5g |

$1454.0 | 2023-05-25 | |

| Enamine | EN300-1272364-1.0g |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95% | 1g |

$743.0 | 2023-05-25 | |

| Enamine | EN300-1272364-5000mg |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95.0% | 5000mg |

$2152.0 | 2023-10-02 | |

| Enamine | EN300-1272364-100mg |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95.0% | 100mg |

$257.0 | 2023-10-02 | |

| Enamine | EN300-1272364-500mg |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95.0% | 500mg |

$579.0 | 2023-10-02 | |

| 1PlusChem | 1P02850R-250mg |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95% | 250mg |

$516.00 | 2023-12-22 | |

| 1PlusChem | 1P02850R-5g |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95% | 5g |

$2722.00 | 2023-12-22 | |

| 1PlusChem | 1P02850R-100mg |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95% | 100mg |

$369.00 | 2023-12-22 | |

| 1PlusChem | 1P02850R-10g |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate |

1351569-70-4 | 95% | 10g |

$4006.00 | 2023-12-22 |

tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate 関連文献

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

1351569-70-4 (tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate) 関連製品

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬